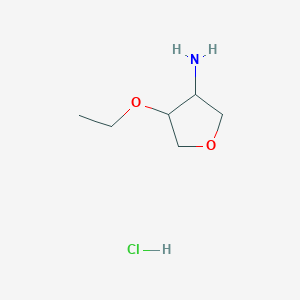

4-Ethoxyoxolan-3-amine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

4-ethoxyoxolan-3-amine;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-9-6-4-8-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H |

InChI Key |

SPUPQWYXDKYKNX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1COCC1N.Cl |

Origin of Product |

United States |

Structural Classification and Research Significance Within Oxolane Derivatives

4-Ethoxyoxolan-3-amine (B13185670);hydrochloride is classified as a substituted oxolane. The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered heterocyclic ether containing four carbon atoms and one oxygen atom. nih.gov This fundamental structure is a recurring motif in a vast number of natural and synthetic compounds that exhibit a wide range of biological activities. nih.gov

The addition of functional groups to the oxolane ring, as seen in 4-Ethoxyoxolan-3-amine;hydrochloride, creates diverse chemical scaffolds that are of great interest to medicinal chemists. The amine and ethoxy substituents on the oxolane ring of this compound provide potential points for further chemical modification, allowing for the synthesis of a library of more complex molecules. The hydrochloride salt form of the amine suggests its potential use in aqueous media and as a stable precursor in synthetic reactions.

The research significance of such substituted oxolanes lies in their potential as building blocks for the synthesis of novel therapeutic agents. The stereochemistry of the substituents on the oxolane ring can play a crucial role in the biological activity of the final compound, as the specific three-dimensional arrangement of atoms can dictate how the molecule interacts with biological targets such as enzymes and receptors.

Overview of Current Research Trajectories and Gaps for 4 Ethoxyoxolan 3 Amine;hydrochloride

Advanced Synthetic Routes to this compound

The synthesis of this compound is a multi-step process that demands precise control over stereochemistry. The key challenges lie in the construction of the substituted oxolane (tetrahydrofuran) core, the strategic introduction of the ethoxy group, and the final salt formation.

Enantioselective and Diastereoselective Synthesis of Oxolane-3-amine Core

The foundational step in synthesizing the target compound is the stereocontrolled formation of a 3-amino-4-hydroxyoxolane intermediate. The relative and absolute stereochemistry of these two functional groups is critical and is typically established using one of several advanced synthetic strategies.

One common approach involves starting from the "chiral pool," utilizing enantiomerically pure precursors such as malic acid or tartaric acid. acs.org For instance, malic acid can be converted into 1,2,4-butanetriol, which then undergoes acid-catalyzed cyclization to form 3-hydroxytetrahydrofuran. google.com Subsequent steps would involve converting the hydroxyl group into an amine with stereochemical control.

Alternatively, asymmetric cyclization reactions are employed. Methods like intramolecular aminohydroxylation or the cyclization of epoxy-alcohols or amino-epoxides can yield the desired substituted tetrahydrofuran (B95107) ring. chemistryviews.org Chemoenzymatic methods, which use enzymes for key stereoselective steps like kinetic resolution of a racemic intermediate, offer another powerful route to obtaining the enantiomerically pure core structure. ucc.ie

A representative, albeit generalized, pathway might involve the conversion of a protected diallylamine (B93489) via ring-closing metathesis, followed by asymmetric dihydroxylation or epoxidation and subsequent ring-opening with an azide (B81097) nucleophile. The azide then serves as a precursor to the amine.

Table 1: Comparison of Strategies for Oxolane-3-amine Core Synthesis

| Strategy | Starting Material Example | Key Steps | Stereocontrol Method |

|---|---|---|---|

| Chiral Pool Synthesis | (S)-Malic Acid | Reduction, Cyclization, Functional Group Interconversion | Inherent from starting material |

| Asymmetric Cyclization | Achiral Alkene | Iodocyclization, Aminohydroxylation | Chiral catalyst or reagent |

Installation of the Ethoxy Moiety

Once the 3-amino-4-hydroxyoxolane intermediate is synthesized, with the amine typically protected (e.g., as a Boc-carbamate), the ethoxy group is introduced. The most common and direct method for this transformation is the Williamson ether synthesis. wikipedia.orgbyjus.com

This reaction proceeds via an SN2 mechanism. wikipedia.org The protected amino alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide is then reacted with an ethylating agent, typically ethyl bromide or ethyl iodide. The alkoxide performs a backside attack on the ethyl halide, displacing the halide and forming the ether linkage. youtube.com The use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) is common to facilitate this reaction. jk-sci.com

Key Reaction Steps for Ethoxy Group Installation:

Protection: The amine group of the 3-amino-4-hydroxyoxolane is protected to prevent it from reacting with the base or ethylating agent.

Deprotonation: The hydroxyl group is deprotonated with a strong base (e.g., NaH) to form the sodium alkoxide.

Nucleophilic Substitution: The alkoxide reacts with an ethyl halide (e.g., CH₃CH₂Br) via an SN2 reaction to form the ether.

Deprotection: The protecting group is removed from the amine to yield 4-ethoxyoxolan-3-amine.

Salt Formation Strategies for Hydrochloride Derivatization

The final step is the conversion of the free base, 4-ethoxyoxolan-3-amine, into its hydrochloride salt. This is a standard acid-base reaction performed to improve the compound's stability, crystallinity, and handling properties.

A typical procedure involves dissolving the purified free base in a suitable organic solvent, such as diethyl ether, ethyl acetate (B1210297), or isopropanol (B130326). google.com A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or gaseous HCl is then added. google.com The protonation of the basic amine group leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration, washed with a cold solvent, and dried. The use of aqueous HCl is also possible, though it can sometimes lead to lower yields if the resulting salt has significant water solubility. google.com

Functional Group Interconversions and Derivatization Reactions of this compound

The chemical utility of this compound often lies in its role as a scaffold for further modification. The primary amine and the ether linkage are the main sites for subsequent chemical transformations.

Amine Reactivity and Alkylation, Acylation, and Sulfonylation Studies

The primary amine group is a versatile nucleophile that can readily undergo a variety of derivatization reactions.

Alkylation: The direct alkylation of the primary amine with alkyl halides is often challenging to control, as the reaction tends to proceed to form a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. Therefore, for controlled mono-alkylation, reductive amination is the preferred method. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reagent like sodium cyanoborohydride (NaBH₃CN).

Acylation: The amine readily reacts with acylating agents such as acid chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl or carboxylic acid byproduct. Acylation is a robust and high-yielding transformation. mdpi.comrsc.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This reaction is analogous to acylation and provides a stable derivative where the nitrogen atom is bonded to a sulfonyl group.

Table 2: Summary of Amine Derivatization Reactions

| Reaction | Reagent Class | Product | Typical Conditions |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-acetyl derivative | Base (e.g., Pyridine), Room Temp |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH₃CN | N-alkyl derivative | Mildly acidic pH |

Ether Cleavage and Modification Strategies

The ethoxy group, being an ether, is generally stable to many reagents, including bases, nucleophiles, and mild acids. However, it can be cleaved under harsh acidic conditions. youtube.com

Cleavage of the C-O ether bond is typically accomplished using strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com The reaction mechanism depends on the structure of the ether. For a secondary ether like 4-ethoxyoxolan-3-amine, the reaction is initiated by the protonation of the ether oxygen. This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). The reaction can proceed through either an SN1 or SN2 pathway, depending on the stability of potential carbocation intermediates. youtube.com Cleavage would result in the formation of an alcohol (at the 4-position of the oxolane ring) and an ethyl halide. Due to the harsh conditions required, this reaction would likely also protonate the amine, and care would be needed to avoid further degradation of the molecule.

Stereochemical Purity Enhancement Techniques for Derivatives

The establishment of defined stereochemistry in derivatives of this compound is a critical aspect of synthetic organic chemistry, particularly for applications in pharmaceutical and materials sciences where specific stereoisomers often exhibit desired biological activity or material properties. A variety of methodologies can be employed to enhance the stereochemical purity of these derivatives, ranging from classical resolution techniques to modern asymmetric synthesis. These methods focus on the selective formation or separation of stereoisomers, leading to products with high diastereomeric or enantiomeric excess.

The primary strategies for enhancing stereochemical purity in derivatives of 4-ethoxyoxolan-3-amine include diastereomeric salt crystallization, chiral chromatography, and asymmetric synthesis. Each of these techniques offers distinct advantages and is chosen based on the specific chemical properties of the derivative and the desired level of purity.

Diastereomeric Salt Crystallization

A well-established method for resolving racemic amines is the formation of diastereomeric salts using a chiral resolving agent. For amino-substituted oxolane derivatives, chiral acids such as tartaric acid or camphorsulfonic acid can be employed. wikipedia.org The reaction of the racemic amine derivative with an enantiomerically pure chiral acid results in a mixture of two diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org Once a single diastereomer is isolated, the chiral auxiliary can be removed to yield the enantiomerically enriched amine. The efficiency of this method is highly dependent on the crystallization properties of the diastereomeric salts and may require optimization of solvents and conditions.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, separation. For derivatives of 4-ethoxyoxolan-3-amine, various types of CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can be effective. mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a common application of this technique for obtaining highly pure enantiomers. mdpi.com While often scalable, the throughput of preparative chiral chromatography can be a limitation for large-scale synthesis.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly, thereby avoiding the need for resolution of a racemic mixture. This can be achieved through several approaches, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

In the context of 4-ethoxyoxolan-3-amine derivatives, asymmetric synthesis can be applied to control the stereocenters of the oxolane ring. For instance, the stereoselective synthesis of substituted tetrahydrofurans can be achieved through palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides, which can create C-C and C-O bonds with high diastereoselectivity. organic-chemistry.org Organocatalytic methods, such as those employing cinchona squaramide-based catalysts, have also been successful in the asymmetric synthesis of chiral oxygen-containing heterocycles. organic-chemistry.org Furthermore, the introduction of the amine group can be accomplished stereoselectively using methods developed for the asymmetric synthesis of amines, such as those employing tert-butanesulfinamide as a chiral auxiliary. yale.edu

The following table summarizes these techniques and their applicability to enhancing the stereochemical purity of derivatives of 4-Ethoxyoxolan-3-amine.

| Technique | Description | Applicability to Derivatives | Expected Outcome |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization. wikipedia.org | Amine derivatives capable of forming salts with chiral acids (e.g., tartaric acid, camphorsulfonic acid). | High diastereomeric excess (d.e.) of the crystallized salt, leading to high enantiomeric excess (e.e.) of the final amine derivative. |

| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. mdpi.com | Racemic mixtures of stable enantiomeric derivatives. | High enantiomeric excess (often >99% e.e.) for both analytical and preparative scales. |

| Asymmetric Synthesis | Direct synthesis of a single stereoisomer using chiral reagents, catalysts, or auxiliaries. | Synthesis of new derivatives where stereocenters are created during the reaction sequence. | High diastereomeric ratios (d.r.) or enantiomeric excesses (e.e.) depending on the specific method. For example, palladium-catalyzed cyclization can yield d.r. up to >20:1. organic-chemistry.org |

Advanced Analytical Methodologies for Research on 4 Ethoxyoxolan 3 Amine;hydrochloride

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental tool for the separation and quantification of 4-Ethoxyoxolan-3-amine (B13185670);hydrochloride. The choice of technique depends on the specific analytical goal, such as separating stereoisomers or analyzing for volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 4-Ethoxyoxolan-3-amine;hydrochloride. Developing a robust HPLC method is critical for separating its potential stereoisomers and ensuring accurate quantification.

Method development typically begins with selecting an appropriate stationary phase and mobile phase. For a polar compound like this amine hydrochloride, reversed-phase chromatography is a common choice. A C18 or C8 column is often used as the stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter to control the ionization state of the amine and achieve optimal separation.

Validation of the developed HPLC method is essential to ensure its reliability and reproducibility. ceu.eswu.ac.thpom.go.id Key validation parameters include linearity, precision, accuracy, specificity, and robustness. ceu.eswu.ac.th Linearity is assessed by analyzing a series of standards at different concentrations and demonstrating a linear relationship between concentration and detector response. Accuracy is determined by measuring the recovery of a known amount of the compound spiked into a sample matrix. Precision is evaluated by repeatedly analyzing a single sample to assess the variability of the results. pom.go.id

Table 1: Illustrative HPLC Method Parameters for Stereoisomer Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40°C |

| Detector | UV-Vis or Photo-Diode Array (PDA) at a specific wavelength (e.g., 210 nm) |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC) with Derivatization for Volatile Analytes

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. However, primary amines like 4-Ethoxyoxolan-3-amine are polar and can exhibit poor peak shape and strong adsorption on standard GC columns. gcms.czrestek.comrestek.com To overcome these challenges, a derivatization step is typically employed before GC analysis. researchgate.netsemanticscholar.orgnih.gov

Derivatization chemically modifies the amine group to make the compound more volatile and less polar. researchgate.net This process improves chromatographic resolution and reduces peak tailing. researchgate.net Common derivatization reactions for amines include acylation (using reagents like trifluoroacetic anhydride) or silylation (using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). researchgate.net

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column. The choice of column depends on the derivative, but a non-polar or medium-polarity column is often suitable. gcms.cz A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection, with the NPD offering higher selectivity for nitrogen-containing compounds. researchgate.net

Table 2: Typical GC Derivatization and Analysis Parameters

| Parameter | Condition |

| Derivatizing Agent | Acylating or Silylating agents (e.g., Trifluoroacetic anhydride, BSTFA) |

| Reaction Conditions | Heating at a specific temperature (e.g., 60-80°C) for a set time |

| GC Column | Capillary column (e.g., DB-5, HP-1) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250°C |

| Oven Program | Temperature ramp from a low initial temperature to a final high temperature |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

Chiral Chromatography for Enantiomeric Purity Assessment

Since 4-Ethoxyoxolan-3-amine contains chiral centers, it can exist as different enantiomers. Chiral chromatography is a specialized form of HPLC used to separate these enantiomers and determine the enantiomeric purity of a sample. researchgate.netnih.gov This is particularly important in pharmaceutical research, as different enantiomers can have distinct biological activities.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of chiral amines. researchgate.netyakhak.org The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. chromatographyonline.com Small amounts of an acidic or basic additive may be included to improve peak shape and resolution. chromatographyonline.com The separation relies on the differential interactions between the enantiomers and the chiral stationary phase.

Table 3: Example Conditions for Chiral Chromatography

| Parameter | Condition |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® series) |

| Column Dimensions | e.g., 150 mm x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol / Methanol mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 35°C |

| Detection | UV at a suitable wavelength |

Spectroscopic Techniques for Structural Elucidation and Purity Analysis in Research

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

In the ¹H NMR spectrum of 4-Ethoxyoxolan-3-amine, distinct signals are expected for the protons in the ethoxy group (a triplet and a quartet), the protons on the oxolane ring, and the amine proton. The chemical shifts of these protons and the coupling patterns between them (spin-spin splitting) allow for the determination of the connectivity of the atoms. For instance, the protons on the carbon bearing the amine group will show coupling to adjacent protons on the ring.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) can confirm which protons are coupled to each other, while NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is crucial for determining the molecule's three-dimensional conformation in solution. mdpi.commdpi.com ¹³C NMR provides information on the different carbon environments within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy and to gain structural information from its fragmentation pattern. miamioh.edu

In a typical mass spectrum, a molecular ion peak (M+) corresponding to the mass of the free amine would be observed. For aliphatic amines, this peak is often an odd number due to the nitrogen rule. miamioh.edulibretexts.org The most common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This results in the formation of a stable, nitrogen-containing cation. For 4-Ethoxyoxolan-3-amine, this would involve the loss of an alkyl radical from the oxolane ring.

The ether linkage also influences fragmentation. A characteristic fragmentation for ethers is the cleavage of the C-C bond alpha to the oxygen atom. miamioh.edu By analyzing the masses of the fragment ions, the different parts of the molecular structure can be pieced together, confirming the identity of the compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments

| Fragmentation Process | Description |

| Molecular Ion (M+) | Represents the intact molecule (as the free base). |

| Alpha-Cleavage (Amine) | Cleavage of the C-C bond adjacent to the C-N bond, leading to a stable iminium ion. |

| Alpha-Cleavage (Ether) | Cleavage of the C-C bond adjacent to the ether oxygen. |

| Loss of Ethoxy Group | Cleavage of the C-O bond of the ether, resulting in the loss of a neutral ethoxy radical. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. When applied to this compound, these methods provide a characteristic spectral fingerprint, confirming the presence of the amine hydrochloride, ethoxy, and oxolane (tetrahydrofuran) ring functionalities.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. The hydrochloride salt of the primary amine in this compound is a key structural feature. Primary amine salts possess a protonated amino group (-NH3+), which gives rise to a very broad and strong absorption envelope in the IR spectrum, typically spanning from 3200 to 2800 cm-1. spectroscopyonline.com This broadness is due to extensive hydrogen bonding and overlaps with the C-H stretching vibrations of the alkyl and oxolane ring portions of the molecule. spectroscopyonline.comlibretexts.org

In addition to the prominent -NH3+ stretching, two characteristic bending vibrations for this group are expected. An asymmetric bending peak generally appears in the 1625-1560 cm-1 range, while a symmetric bending vibration is found between 1550 and 1500 cm-1. spectroscopyonline.com The spectrum will also feature strong C-O stretching vibrations characteristic of the ether linkages in the ethoxy group and the oxolane ring, typically observed in the 1250-1020 cm-1 region. orgchemboulder.com The C-N stretching vibration of the aliphatic amine is also expected within this range but may be less distinct. orgchemboulder.com

A summary of the expected characteristic vibrational frequencies for this compound is presented in the interactive table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Intensity (IR) | Notes |

| N-H Asymmetric & Symmetric Stretch | Primary Amine Salt (-NH₃⁺) | 3200 - 2800 | Strong, Very Broad | A key feature of amine salts, this broad envelope is due to hydrogen bonding and overlaps with C-H stretching bands. spectroscopyonline.com |

| C-H Stretch | Alkyl, Oxolane Ring | 3000 - 2850 | Medium to Strong | These peaks often appear as shoulders on the broad N-H stretching envelope. spectroscopyonline.com |

| N-H Asymmetric Bend | Primary Amine Salt (-NH₃⁺) | 1625 - 1560 | Medium | One of the two characteristic bending modes for the -NH₃⁺ group. spectroscopyonline.com |

| N-H Symmetric Bend | Primary Amine Salt (-NH₃⁺) | 1550 - 1500 | Medium | The second characteristic bending mode for the -NH₃⁺ group. spectroscopyonline.com |

| C-O Stretch | Ether (Ethoxy, Oxolane) | 1250 - 1020 | Strong | Represents the C-O-C stretching of both the ethoxy substituent and the oxolane ring. orgchemboulder.com |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak | This peak may be obscured by the strong C-O stretching bands in the same region. orgchemboulder.com |

| N-H Wag | Primary Amine Salt (-NH₃⁺) | 910 - 665 | Medium, Broad | Out-of-plane bending vibration. orgchemboulder.com |

X-Ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For an amine hydrochloride salt like this compound, X-ray crystallography would reveal critical structural details. gla.ac.uk It would confirm the ionic nature of the compound, showing the protonated ammonium (B1175870) cation (C₆H₁₄NO₂⁺) and the chloride anion (Cl⁻). Furthermore, it would elucidate the intricate network of intermolecular interactions, particularly the hydrogen bonds between the -NH₃⁺ group and the chloride ions. nih.gov These hydrogen bonds are fundamental to the stability and physical properties of the crystalline solid.

The analysis would also provide the exact conformation of the five-membered oxolane ring, which is typically not planar and adopts an "envelope" or "twist" conformation. nih.gov The relative stereochemistry of the ethoxy and amine substituents on the ring would be unambiguously established.

Should a crystallographic study be performed on this compound, the resulting data would be presented in a standardized format. A hypothetical set of crystallographic data is shown in the interactive table below to illustrate the type of information obtained.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₆H₁₄ClNO₂ | The elemental composition of the compound. |

| Formula Weight | 167.63 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. |

| Space Group | P2₁/c | A specific description of the symmetry elements within the crystal's unit cell. |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.3 | The dimensions of the unit cell, the basic repeating block of the crystal lattice. |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 | The angles between the axes of the unit cell. For a monoclinic system, α and γ are 90°. |

| Volume (ų) | 923.5 | The volume of the unit cell. |

| Z | 4 | The number of formula units (molecules) per unit cell. |

| Density (calculated) | 1.205 g/cm³ | The calculated density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This detailed structural information is crucial for understanding the physicochemical properties of the compound and is a cornerstone of advanced chemical research.

Computational and Theoretical Studies of 4 Ethoxyoxolan 3 Amine;hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule. For 4-Ethoxyoxolan-3-amine (B13185670);hydrochloride, methods like Density Functional Theory (DFT) are employed to gain insights into its molecular orbitals and charge distribution.

Detailed research findings from such calculations would typically involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Furthermore, the electrostatic potential map provides a visual representation of the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. In the case of 4-Ethoxyoxolan-3-amine;hydrochloride, the protonated amine group would be a prominent electron-deficient area, while the oxygen atoms of the ethoxy and oxolane groups would be electron-rich centers. These features are critical in understanding potential intermolecular interactions, such as hydrogen bonding with biological targets.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Dipole Moment | 12.5 D |

| Mulliken Charge on N | -0.65 |

| Mulliken Charge on O (oxolane) | -0.58 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would be derived from specific quantum chemical calculations.

Conformational Analysis and Energy Landscapes of Oxolane Ring

The five-membered oxolane ring in this compound is not planar and can adopt various conformations, which can significantly influence its biological activity. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Computational methods such as molecular mechanics and DFT are used to explore the potential energy surface of the molecule. nih.gov The oxolane ring typically adopts envelope or twist conformations. For a substituted oxolane like this, the positions of the ethoxy and amine groups (and their relative stereochemistry) will dictate the preferred conformation. The analysis would reveal the dihedral angles that define the ring pucker and the relative energies of different conformers. The global minimum energy conformation represents the most likely structure of the molecule in a low-temperature, isolated state.

Understanding the conformational flexibility is crucial as the molecule may need to adopt a specific conformation to bind effectively to a biological target. The energy landscape can indicate how readily the molecule can switch between different shapes.

Table 2: Relative Energies of this compound Conformers

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | Envelope (O-up) | 0.00 | 75.2 |

| 2 | Twist | 1.25 | 15.3 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations often model the molecule in a vacuum, molecular dynamics (MD) simulations provide insights into its behavior in a more realistic biological environment, such as in aqueous solution. nih.gov MD simulations model the movements of atoms and molecules over time, governed by a force field that approximates the interatomic forces.

For this compound, an MD simulation would typically place the molecule in a box of water molecules and ions to mimic physiological conditions. The simulation would track the trajectory of the molecule, revealing its dynamic conformational changes, its interactions with water molecules (solvation), and the behavior of the hydrochloride counter-ion.

Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to understand the solvation shell around different parts of the molecule. For instance, the RDF for water around the protonated amine group would show a well-defined peak, indicating strong hydrogen bonding. These simulations are vital for understanding how the solvent influences the molecule's conformation and its availability to interact with other molecules.

Table 3: Key Parameters from a Hypothetical MD Simulation of this compound in Water

| Parameter | Description | Value |

|---|---|---|

| Simulation Time | Total duration of the simulation | 100 ns |

| Temperature | Simulated temperature | 300 K |

| Pressure | Simulated pressure | 1 atm |

| Average RMSD | Average deviation from the initial structure | 1.5 Å |

Note: This data is illustrative of typical results from an MD simulation.

Biological Activity and Mechanistic Investigations of 4 Ethoxyoxolan 3 Amine;hydrochloride in Vitro and Preclinical Research

In Vitro Enzyme Inhibition/Activation Studies

There is no available research data detailing the kinase inhibition profile of 4-Ethoxyoxolan-3-amine (B13185670);hydrochloride. Studies have been conducted on compounds with similar structural motifs, such as 4-phenylamino-3-quinolinecarbonitriles, which have shown potent inhibition of Src kinase activity. For instance, analogues in this class have demonstrated IC50 values as low as 1.2 nM in enzymatic assays. However, these findings cannot be directly extrapolated to 4-Ethoxyoxolan-3-amine;hydrochloride.

No receptor binding assays or studies on ligand-target interactions for this compound have been published.

Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro)

Information regarding the cellular uptake mechanisms and subcellular localization of this compound is not available in the current body of scientific literature.

There are no studies reporting the effects of this compound on cell signaling pathways or protein expression. Research on other amine derivatives, such as lH-pyrazolo[3,4-b]quinolin-3-amine, has shown impacts on cell cycle and apoptosis in cancer cell lines, but this is not directly applicable to the compound .

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

No structure-activity relationship (SAR) studies have been published specifically for derivatives of this compound. SAR studies are crucial for optimizing the potency and selectivity of a lead compound. For example, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has successfully identified compounds with nanomolar potency against 12-lipoxygenase by systematically modifying the chemical scaffold. nih.gov Similarly, studies on 1,3-thiazole derivatives have explored how different substituents influence their cholinesterase inhibitory activity. However, without initial biological activity data for the parent compound, this compound, SAR studies have not been pursued.

Stereoisomer-Specific Biological Activities and Potency

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with chiral biological macromolecules such as proteins and nucleic acids. This compound possesses chiral centers, and therefore, its different stereoisomers could exhibit distinct biological activities and potencies.

As of the latest available data, there are no published comparative studies detailing the specific biological activities and potencies of the individual stereoisomers of this compound. Such a study would require the stereoselective synthesis or chiral separation of each stereoisomer, followed by rigorous biological testing. It is hypothesized that one stereoisomer may fit more favorably into a specific binding site, leading to a higher affinity and, consequently, greater potency.

Table 2: Hypothetical Stereoisomer Potency Comparison

| Stereoisomer | Relative Configuration | Hypothetical Potency | Rationale for Potential Differences |

|---|---|---|---|

| Isomer 1 | (3R,4R) | High | Optimal orientation of key functional groups for target engagement. |

| Isomer 2 | (3S,4S) | Low | Steric hindrance or suboptimal positioning of interacting moieties. |

| Isomer 3 | (3R,4S) | Moderate | Partial fulfillment of binding requirements. |

Advanced Applications and Future Research Directions of 4 Ethoxyoxolan 3 Amine;hydrochloride in Academic Research

Role as a Chiral Building Block in Complex Molecule Synthesis

The stereoselective synthesis of complex molecules is a cornerstone of modern organic chemistry, with a significant demand for enantiomerically pure starting materials. nih.gov Chiral building blocks, such as 4-Ethoxyoxolan-3-amine (B13185670);hydrochloride, are instrumental in introducing specific stereochemistry into a target molecule, which is often crucial for its biological activity. enamine.net The tetrahydrofuran (B95107) moiety is a common substructure in a wide array of biologically active natural products, including lignans (B1203133) and polyether ionophores, which exhibit antitumor, antimicrobial, and antiprotozoal activities. nih.gov

The utility of 4-Ethoxyoxolan-3-amine;hydrochloride as a chiral synthon can be envisioned in the assembly of complex molecular architectures. For instance, substituted tetrahydrofuran derivatives have been successfully designed and synthesized as P2 ligands for potent HIV-1 protease inhibitors. rsc.org The amine functionality on the oxolane ring of this compound provides a handle for further chemical elaboration, allowing it to be incorporated into larger molecules through standard amide bond formation or reductive amination reactions. The ethoxy group at the 4-position can influence the conformation of the ring and its interactions with biological targets, potentially offering advantages over simpler, unsubstituted analogues.

Below is a table summarizing the potential of this compound as a chiral building block:

| Feature | Potential Application in Synthesis | Rationale |

| Chiral Center | Asymmetric synthesis of bioactive molecules | Introduction of defined stereochemistry, crucial for target binding and efficacy. enamine.net |

| Tetrahydrofuran Scaffold | Synthesis of natural product analogues and novel drugs | The tetrahydrofuran ring is a privileged scaffold in many biologically active compounds. nih.gov |

| Amine Functionality | Versatile coupling reactions | Enables straightforward incorporation into peptides, alkaloids, and other complex structures. |

| Ethoxy Substituent | Fine-tuning of physicochemical properties | Can modulate lipophilicity, solubility, and metabolic stability of the final compound. |

Development of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for elucidating the function of proteins and other biological macromolecules in their native environment. nih.gov The development of such probes often involves the modification of a known bioactive scaffold with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, or a reactive group for covalent labeling of the target. Given that the tetrahydrofuran scaffold is present in molecules with diverse biological activities, derivatives of this compound could serve as a foundation for creating novel chemical probes.

The primary amine of this compound is readily functionalizable, allowing for the attachment of various tags via stable amide linkages. For example, coupling with a fluorescent dye would yield a probe for visualizing the subcellular localization of its target protein. Alternatively, the incorporation of a photoaffinity label, like a diazirine, could enable the identification of novel protein binding partners through photo-crosslinking experiments. nih.gov

The general workflow for developing a chemical probe from this compound is outlined below:

Identify a Bioactive Scaffold: Start with a molecule containing the 4-ethoxyoxolan-3-amine core that shows affinity for a biological target.

Introduce a Linker: Modify the amine or another suitable position with a linker to distance the reporter tag from the core scaffold, minimizing interference with target binding.

Attach a Reporter Tag: Conjugate a fluorescent dye, biotin, or a photo-reactive group to the linker.

Biological Evaluation: Validate the probe's ability to bind to the target and its utility in biological assays, such as fluorescence microscopy or affinity pull-down experiments. nih.gov

Strategies for Enhancing Selectivity and Potency through Chemical Modification

Lead optimization in drug discovery often involves systematic chemical modifications of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple avenues for such modifications. Structure-activity relationship (SAR) studies can be conducted by synthesizing a library of analogues with variations at different positions of the oxolane ring and the amine substituent.

One common strategy is the use of bioisosteric replacements, where a functional group is exchanged for another with similar physical or chemical properties to enhance biological activity or metabolic stability. nih.gov For example, the ethoxy group could be replaced with other alkoxy groups of varying sizes or with bioisosteres like a trifluoroethylamine motif to alter lipophilicity and metabolic stability. drughunter.com Furthermore, modifications of the amine group, such as acylation or alkylation, can explore interactions with different pockets of a target's binding site.

The following table outlines potential chemical modifications to enhance the properties of derivatives of this compound:

| Modification Site | Example Modification | Potential Outcome |

| Amine (Position 3) | Acylation with diverse carboxylic acids | Explore new hydrogen bonding and van der Waals interactions. |

| Reductive amination with aldehydes/ketones | Introduce larger substituents to probe binding pocket size. | |

| Ethoxy Group (Position 4) | Replacement with other alkoxy groups | Modulate lipophilicity and solubility. |

| Bioisosteric replacement (e.g., with a thioether) | Improve metabolic stability and alter electronic properties. nih.gov | |

| Oxolane Ring | Introduction of additional substituents | Enhance binding affinity and selectivity through increased structural complexity. |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific biological target. nih.gov The inclusion of diverse and novel chemical scaffolds in these libraries is crucial for increasing the chances of finding new hit compounds. u-strasbg.fr Scaffolds based on this compound can contribute to the structural diversity of screening collections.

Libraries of compounds derived from this compound can be synthesized using combinatorial chemistry approaches. By reacting the primary amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a large number of unique compounds can be generated. These libraries can then be screened in various HTS assays, including biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., reporter gene activation). The tetrahydrofuran scaffold provides a three-dimensional character that is often desirable in drug candidates, potentially leading to hits with better selectivity and physicochemical properties compared to flat, aromatic compounds.

Emerging Research Areas and Unexplored Mechanistic Pathways

While the direct biological targets of this compound are not yet defined, the prevalence of the substituted tetrahydrofuran motif in biologically active molecules suggests several promising areas for future investigation. nih.gov For instance, many natural products containing this scaffold exhibit potent anticancer or antiviral activities. rsc.org Therefore, derivatives of this compound could be explored as potential inhibitors of enzymes involved in cancer cell proliferation or viral replication.

Furthermore, the field of chemical biology is continuously seeking new molecular tools to probe complex biological processes. The unique stereochemistry and functionalization potential of this compound make it an attractive candidate for the development of novel probes to study protein-protein interactions or to target specific cellular pathways. Unexplored mechanistic pathways could involve the modulation of enzymes for which substituted tetrahydrofurans are not yet known as ligands. Future research could focus on screening derivatives against a broad panel of biological targets to identify novel activities and elucidate their mechanisms of action.

Q & A

Q. How can researchers optimize the synthesis of 4-Ethoxyoxolan-3-amine hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves evaluating reaction parameters such as temperature, solvent selection, and catalyst efficiency. For example, continuous flow reactors (commonly used in industrial settings) can enhance reproducibility and scalability . Purification steps, including recrystallization from ethanol or acetonitrile, should be validated using techniques like HPLC (≥98% purity threshold) and NMR to confirm structural integrity . Hygroscopicity must be mitigated by storing the compound at -20°C in airtight containers .

Q. What analytical methods are recommended for assessing the purity and stability of 4-Ethoxyoxolan-3-amine hydrochloride?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation . Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity conditions. For example, thermal stability can be assessed via thermogravimetric analysis (TGA), and hydrolytic degradation monitored using UPLC .

Q. What safety protocols are essential for handling 4-Ethoxyoxolan-3-amine hydrochloride in laboratory settings?

Methodological Answer: Safety protocols include:

- Use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.

- Conducting experiments in fume hoods to avoid inhalation of particulate matter.

- Storing the compound at -20°C in labeled, airtight containers to prevent degradation .

- Emergency procedures for spills (mechanical collection, disposal via hazardous waste channels) and exposure (immediate rinsing with water for eyes/skin) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 4-Ethoxyoxolan-3-amine hydrochloride, and how can enantiomeric purity be validated?

Methodological Answer: Stereochemical configuration (e.g., (3R,4S)-isomers) can significantly impact receptor binding affinity and metabolic pathways. Chiral HPLC or capillary electrophoresis should be employed to resolve enantiomers, with polarimetric analysis to quantify optical rotation . Comparative studies using racemic mixtures versus enantiopure forms in in vitro assays (e.g., receptor binding or enzyme inhibition) can elucidate stereochemical effects .

Q. What strategies are effective for identifying and quantifying metabolites of 4-Ethoxyoxolan-3-amine hydrochloride in pharmacokinetic studies?

Methodological Answer: Metabolite identification requires a combination of in vivo (rodent models) and in vitro (hepatic microsome incubations) approaches. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution accurate mass (HRAM) capabilities is critical for detecting phase I/II metabolites. Isotopic labeling (e.g., deuterated analogs) can track metabolic pathways, while kinetic modeling predicts clearance rates .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer: Discrepancies in NMR or IR spectra may arise from polymorphic forms, solvent residues, or degradation products. Cross-validation using X-ray crystallography can confirm crystal structure, while dynamic vapor sorption (DVS) tests identify hygroscopicity-related artifacts . Data should be compared against certified reference standards (e.g., from Cayman Chemical or MedChemExpress) to ensure accuracy .

Q. What experimental designs are optimal for studying the compound’s stability under extreme pH and oxidative conditions?

Methodological Answer: Design forced degradation studies using:

- Acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 60°C for 24 hours).

- Oxidative stress (3% H2O2 at room temperature).

- Photolytic exposure (ICH Q1B guidelines with UV light at 320–400 nm). Degradation products are analyzed via UPLC-PDA-MS, and kinetic models (e.g., Arrhenius plots) predict shelf-life under standard storage conditions .

Q. How can researchers address challenges in scaling up the synthesis of 4-Ethoxyoxolan-3-amine hydrochloride for preclinical studies?

Methodological Answer: Scale-up requires transitioning from batch to continuous flow reactors to maintain reaction consistency. Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, enable real-time monitoring of intermediates. Purification scalability can be tested using simulated moving bed (SMB) chromatography. Safety assessments must include thermal hazard evaluation (e.g., differential scanning calorimetry) to prevent exothermic reactions during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.